molecular formula C14H27BO2 B1143279 4-Octenylboronic acid pinacol ester CAS No. 177949-95-0

4-Octenylboronic acid pinacol ester

Cat. No. B1143279
M. Wt: 238.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).

Chemical Reactions and Properties

Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).

Physical Properties Analysis

The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).

Chemical Properties Analysis

Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).

2-Thiazolylzinc Bromide

2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.

Synthesis Analysis

Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).

Molecular Structure Analysis

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).

Chemical Reactions and Properties

The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).

Physical Properties Analysis

Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.

Chemical Properties Analysis

The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).

Scientific Research Applications

  • Application in Dentistry

    • Field : Dentistry
    • Summary : Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of periodontitis .
    • Methods : The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
    • Results : The system showed that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
  • Application in Organic Synthesis

    • Field : Organic Synthesis
    • Summary : Pinacol boronic esters, including 4-Octenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis .
    • Methods : Protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported. This is paired with a Matteson–CH2– homologation .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Application in Drug Delivery

    • Field : Nanobiotechnology
    • Summary : Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis .
    • Methods : The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
    • Results : The system showed that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
  • Application in Suzuki-Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Summary : 4-(Diphenylamino)phenylboronic acid pinacol ester can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
    • Methods : This compound is an electron-rich boronic acid ester that can also be used in protodeboronation .
    • Results : The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
  • Application in Synthesis of Aryl Azides

    • Field : Organic Chemistry
    • Summary : 4-Nitrophenylboronic acid pinacol ester can be used in the synthesis of aryl azides .
    • Methods : Aryl azides can be synthesized by reacting 4-Nitrophenylboronic acid pinacol ester with other reagents .
    • Results : The resulting aryl azides can be used in various chemical reactions .
  • Application in Alkoxycarbonylation

    • Field : Organic Chemistry
    • Summary : 4-Nitrophenylboronic acid pinacol ester can be used in alkoxycarbonylation .
    • Methods : Alkoxycarbonylation is a process that introduces a carbonyl group into a molecule .
    • Results : The resulting compounds can be used in various chemical reactions .

Safety And Hazards

While specific safety and hazards information for 4-Octenylboronic acid pinacol ester is not available, it’s important to note that similar compounds, such as boronic esters, can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Octenylboronic acid pinacol ester could involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, its use in Diels–Alder reactions to construct synthetically versatile boron-substituted cycloadducts presents an interesting area for future research .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJTVKALWIDDJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octenylboronic acid pinacol ester

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